molecular formula C12H12O2 B1610304 (1r)-1-(Naphthalen-2-Yl)ethane-1,2-Diol CAS No. 49801-14-1

(1r)-1-(Naphthalen-2-Yl)ethane-1,2-Diol

Cat. No.: B1610304
CAS No.: 49801-14-1
M. Wt: 188.22 g/mol
InChI Key: QFNOPZNUHSDHKZ-LBPRGKRZSA-N
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Description

(1r)-1-(Naphthalen-2-Yl)ethane-1,2-Diol is an organic compound that features a naphthalene ring attached to an ethane-1,2-diol moiety. Compounds with naphthalene rings are known for their aromatic properties and are often used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r)-1-(Naphthalen-2-Yl)ethane-1,2-Diol typically involves the reaction of naphthalene derivatives with ethylene glycol under specific conditions. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with ethylene oxide in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.

    Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming a hydrocarbon.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of naphthalene-2-carboxylic acid derivatives.

    Reduction: Formation of naphthalene derivatives with reduced hydroxyl groups.

    Substitution: Formation of halogenated naphthalene derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1r)-1-(Naphthalen-2-Yl)ethane-1,2-Diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthol: A naphthalene derivative with a hydroxyl group at the 1-position.

    2-Naphthol: A naphthalene derivative with a hydroxyl group at the 2-position.

    Naphthalene-1,2-diol: A compound with two hydroxyl groups on the naphthalene ring.

Uniqueness

(1r)-1-(Naphthalen-2-Yl)ethane-1,2-Diol is unique due to its specific stereochemistry and the presence of both a naphthalene ring and an ethane-1,2-diol moiety. This combination of structural features may confer unique chemical and biological properties compared to other naphthalene derivatives.

Properties

IUPAC Name

(1R)-1-naphthalen-2-ylethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12-14H,8H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNOPZNUHSDHKZ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452542
Record name (1R)-1-(Naphthalen-2-yl)ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49801-14-1
Record name (1R)-1-(Naphthalen-2-yl)ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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